2-(3-Amino-5-methoxyphenyl)ethanol

Description

Overview of Substituted Phenylethanols in Contemporary Chemical Science

Substituted phenylethanols are a class of organic compounds that have garnered considerable attention in modern chemical science. Their structural versatility allows for a wide range of applications, from the synthesis of complex pharmaceuticals to the development of advanced polymers. The parent compound, 2-phenylethanol (B73330), is a key flavor and fragrance component with a characteristic rose-like scent, and is also used as a preservative in various industries due to its antimicrobial properties. mdpi.com

The addition of various substituents to the phenyl ring of the phenylethanol structure can dramatically alter its physical, chemical, and biological properties. These modifications are a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of molecules for specific functions. For instance, the introduction of hydroxyl or amino groups can enhance a compound's ability to interact with biological targets. nih.gov

Academic Significance and Research Trajectory of 2-(3-Amino-5-methoxyphenyl)ethanol

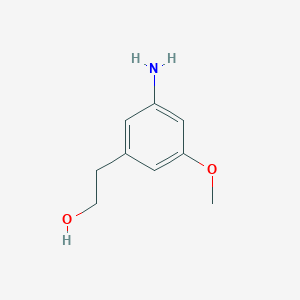

This compound, with the chemical formula C₉H₁₃NO₂, is a substituted phenylethanol derivative that has emerged as a compound of interest in various research fields. Its molecular structure features an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃) at the 3 and 5 positions of the benzene (B151609) ring, respectively, along with an ethanolic side chain. This unique combination of functional groups imparts specific chemical properties that are the subject of ongoing investigation.

Research into this compound has explored its potential in medicinal chemistry, particularly concerning its potential antidepressant and neuroprotective effects. It has also been utilized in studies of enzyme inhibition and as a building block in the synthesis of specialized polymeric materials. The presence of the amino and methoxy groups on the aromatic ring, coupled with the hydroxyl group on the ethanol (B145695) side chain, makes it a versatile molecule for further chemical modifications and the exploration of its structure-activity relationships.

Comparative Analysis with Structurally Related Aromatic Alcohols and Aminophenols

To fully appreciate the chemical uniqueness of this compound, it is useful to compare it with structurally related aromatic alcohols and aminophenols.

The chemical behavior of this compound is a direct result of the interplay between its three key functional groups: the amino group, the methoxy group, and the ethanolic hydroxyl group.

Aromatic Alcohols vs. Phenols: It is crucial to distinguish between aromatic alcohols and phenols. In phenols, the hydroxyl group is directly attached to the aromatic ring, making them more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. libretexts.orgquora.com In contrast, this compound is an aromatic alcohol because the hydroxyl group is part of an ethanol side chain and not directly bonded to the benzene ring. quora.com This structural difference significantly impacts its acidity and reactivity. libretexts.org

Influence of Amino and Methoxy Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups. Their presence on the benzene ring increases the electron density of the ring, which can influence its reactivity in electrophilic aromatic substitution reactions. learncbse.in In the case of this compound, these groups are positioned meta to the ethanol side chain.

The ethanolic hydroxyl (-OH) group plays a pivotal role in the molecular behavior of this compound. Unlike the phenolic hydroxyl group, which is acidic, the ethanolic hydroxyl group is a weak acid, similar to other primary alcohols. libretexts.org

The presence of this hydroxyl group allows for the formation of hydrogen bonds, which influences the compound's physical properties such as boiling point and solubility. learncbse.in Furthermore, the reactivity of this hydroxyl group is a key aspect of the molecule's chemical versatility. It can be oxidized or can act as a nucleophile in various reactions, allowing for the synthesis of a wide range of derivatives. rsc.org The hydroxyl group's influence is also significant in biological contexts, as it can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity. nih.gov

Table 1: Comparison of Related Chemical Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Notable Chemical Property |

|---|---|---|---|

| This compound | C₉H₁₃NO₂ | Amino, Methoxy, Ethanolic Hydroxyl | Versatile reactivity due to multiple functional groups. |

| Phenol (B47542) | C₆H₆O | Phenolic Hydroxyl | More acidic than alcohols due to resonance stabilization of the phenoxide ion. libretexts.org |

| Benzyl Alcohol | C₇H₈O | Aromatic Ring, Ethanolic Hydroxyl | An aromatic alcohol, less acidic than phenol. quora.com |

| 4-Aminophenol | C₆H₇NO | Amino, Phenolic Hydroxyl | Possesses both acidic (phenolic) and basic (amino) properties. nih.gov |

| 1-(3-methoxyphenyl)ethanol | C₉H₁₂O₂ | Methoxy, Ethanolic Hydroxyl | An aromatic alcohol with an electron-donating methoxy group. guidechem.com |

| 2-Phenylethanol | C₈H₁₀O | Ethanolic Hydroxyl | A primary alcohol with a phenyl substituent. mdpi.com |

Table 2: Compound Name and IUPAC Name

| Common Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Phenol | Phenol |

| Benzyl Alcohol | Phenylmethanol |

| 4-Aminophenol | 4-Aminophenol |

| 1-(3-methoxyphenyl)ethanol | 1-(3-Methoxyphenyl)ethanol |

| 2-Phenylethanol | 2-Phenylethanol |

| Isobutanol | 2-Methylpropan-1-ol |

| Gigantol | 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-5-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCQIXOSSPIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666759 | |

| Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354512-41-7 | |

| Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 3 Amino 5 Methoxyphenyl Ethanol

Established and Emerging Synthetic Pathways

The synthesis of 2-(3-Amino-5-methoxyphenyl)ethanol can be achieved through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and economic viability. This section will delve into two prominent methodologies: the reduction of nitro-substituted precursors and the direct introduction of the ethanolic sidechain via Grignard reactions.

Reduction-Based Approaches from Nitro-Substituted Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach involves the synthesis of the precursor, 2-(3-nitro-5-methoxyphenyl)ethanol, followed by its reduction to the target amine.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). Palladium on carbon (Pd/C) is a favored catalyst for this transformation. nih.govbohrium.com The process involves the reaction of the nitro-substituted precursor with hydrogen gas in the presence of the Pd/C catalyst.

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and moderate hydrogen pressures. researchgate.netgoogle.comrsc.org The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding aniline (B41778). The methoxy (B1213986) and hydroxyl groups on the precursor molecule are generally stable under these conditions. The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. nih.gov

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Value/Condition | Source |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | nih.gov |

| Solvent | Ethanol, Methanol, Ethyl Acetate | researchgate.netgoogle.com |

| Hydrogen Pressure | 1 - 5 atm | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | 2 - 24 hours | nih.gov |

This table presents generalized conditions and may require optimization for the specific substrate.

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. Iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective reagent for the reduction of nitroarenes. This method is known for its reliability and tolerance to various functional groups.

In a typical procedure, the nitro-substituted precursor is dissolved in a suitable solvent mixture, often ethanol and water, to which iron powder and an acid are added. The reaction mixture is then heated to promote the reduction. The iron is oxidized while the nitro group is reduced to the amine. Work-up usually involves filtering off the iron salts and extracting the desired product. While effective, this method can generate significant amounts of iron-containing waste.

Grignard Reactions for Direct Ethanolic Sidechain Introduction

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds. This methodology can be employed to directly introduce the 2-hydroxyethyl side chain onto the aromatic ring, starting from a suitably functionalized aniline or a precursor thereof.

The key to this approach is the reaction of a Grignard reagent, formed from a halogenated aniline derivative, with ethylene (B1197577) oxide. doubtnut.comvedantu.comyoutube.com A potential starting material for this synthesis is 3-bromo-5-methoxyaniline (B176949). oakwoodchemical.comnih.gov The Grignard reagent, (3-amino-5-methoxyphenyl)magnesium bromide, would be formed by reacting 3-bromo-5-methoxyaniline with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

This organomagnesium compound then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. vedantu.comyoutube.com This results in the opening of the strained epoxide ring and the formation of a new carbon-carbon bond, yielding a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to give the final product, this compound. chegg.comugr.es

A critical consideration in this pathway is the potential for the Grignard reagent to react with the amino group of another molecule of the starting material. This can be mitigated by using an excess of the Grignard reagent or by protecting the amino group prior to the Grignard formation and deprotecting it after the reaction with ethylene oxide.

The success of the Grignard reaction is highly dependent on the reaction conditions. The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will quench the reagent. vedantu.com The choice of solvent is also crucial, with THF being commonly used to stabilize the Grignard reagent.

The reactivity of the Grignard reagent can be influenced by temperature. The reaction with ethylene oxide is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The rate of addition of ethylene oxide to the Grignard solution is also a key parameter to control for maximizing the yield of the desired primary alcohol.

Reduction of Phenylmethanol Analogues (e.g., Hydride-Based Reductions)

A primary and direct route for the synthesis of this compound involves the reduction of a corresponding phenylmethanol precursor. Specifically, (3-Amino-5-methoxyphenyl)methanol can be reduced to the target ethanol derivative. This transformation requires a reducing agent capable of converting a benzylic alcohol to an ethyl group, which is a non-trivial deoxygenation reaction.

A documented method employs powerful hydride-based reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF). LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and in some cases, alcohols. khanacademy.orgyoutube.com The mechanism for the reduction of the phenylmethanol analogue is distinct from the more common reduction of a carbonyl or carboxyl group to an alcohol. It proceeds through the activation of the hydroxyl group, followed by hydride attack to displace it.

While effective, the use of potent hydride reagents like LiAlH₄ presents challenges. These reagents react violently with water and protic solvents, requiring strictly anhydrous conditions. The workup procedure typically involves careful quenching with water and/or aqueous acid, which can complicate purification and generate significant waste. Borane-based reagents, such as borane-methyl sulfide (B99878) (BMS), offer an alternative for the reduction of certain functional groups and are sometimes preferred due to their different reactivity profile and easier handling. orgsyn.org

| Precursor | Reagent | Conditions | Product | Key Observation |

| (3-Amino-5-methoxyphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound | Effective reduction of the benzylic alcohol to an ethyl group. |

Catalytic Transformation of Unsaturated Precursors (e.g., Styryl Phenols)

An alternative synthetic strategy involves the use of unsaturated precursors, such as substituted styrenes, which can be converted to the desired phenylethanol structure through catalytic hydrogenation. This approach builds the carbon skeleton first and then modifies the side chain. For instance, a styryl phenol (B47542) intermediate can be hydrogenated to yield the corresponding 2-phenylethanol (B73330) derivative.

The key step is the catalytic hydrogenation of a carbon-carbon double bond. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under an atmosphere of hydrogen gas. The reaction is often performed at mild to moderate temperatures and pressures in a suitable solvent, such as ethanol or ethyl acetate. google.com

This method is highly attractive from an industrial and green chemistry perspective. Catalytic hydrogenation is often highly efficient and selective, generating minimal waste as the only co-product is typically water or a recyclable solvent. The process boasts high atom economy, as all atoms of the hydrogen molecule are incorporated into the product. greenchemistry-toolkit.org The synthesis can be designed such that a nitro-substituted styryl precursor is used, allowing for the simultaneous reduction of both the nitro group to an amine and the alkene to an alkane in a single catalytic step, further enhancing process efficiency. google.com

Strategic Functionalization for Derivative Synthesis

The presence of three distinct functional groups on the this compound scaffold allows for a wide range of selective modifications, enabling the synthesis of a diverse library of derivatives. myskinrecipes.com

Modifications at the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile handle for derivatization. As a nucleophile, it readily participates in several fundamental organic reactions.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-(2-hydroxyethyl)-5-methoxyphenyl)acetamide. This transformation is useful for altering the electronic properties of the aromatic ring and can also serve as a protecting group strategy. mdpi.com

Alkylation: The amine can undergo N-alkylation with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing access to a vast array of differently substituted aromatic rings.

Derivatization of the Methoxy Substituent

The methoxy group (-OCH₃) is generally less reactive than the amino or hydroxyl groups. However, it can be a target for specific chemical transformations.

The most common reaction involving an aryl methoxy group is ether cleavage . This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts the methoxy group into a hydroxyl group, yielding a di-phenolic derivative, 2-(3-amino-5-hydroxyphenyl)ethanol. This transformation can significantly alter the solubility and biological activity of the molecule by introducing an additional site for hydrogen bonding.

Chemical Transformations of the Ethanolic Hydroxyl Group

The primary alcohol of the ethanol side chain (-CH₂CH₂OH) is another key site for functionalization. nih.gov

Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the reagent and conditions used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, (3-amino-5-methoxyphenyl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of (3-amino-5-methoxyphenyl)acetic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is often carried out under acidic conditions (Fischer esterification) or in the presence of a coupling agent.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting derivative can then undergo nucleophilic substitution reactions to introduce a wide variety of other functional groups (e.g., halides, azides, nitriles). Direct conversion to alkyl halides is also possible using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

| Aromatic Amino | Acylation | Acetyl Chloride | Amide |

| Methoxy | Ether Cleavage | Boron Tribromide (BBr₃) | Phenolic Hydroxyl |

| Ethanolic Hydroxyl | Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Ethanolic Hydroxyl | Esterification | Acetic Anhydride (B1165640) | Ester |

| Ethanolic Hydroxyl | Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

Principles of Green Chemistry in Compound Synthesis

The synthesis of this compound and its derivatives can be evaluated and optimized using the principles of green chemistry to minimize environmental impact and enhance safety. unibo.itjddhs.com

Prevention: Designing synthetic routes to minimize waste is paramount. For example, choosing a catalytic route over a stoichiometric one can drastically reduce waste. jddhs.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The catalytic hydrogenation of a styryl precursor (Section 2.1.4) exhibits excellent atom economy, whereas hydride reductions (Section 2.1.3) generate significant inorganic waste from the quenched reagent.

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances that possess little or no toxicity. skpharmteco.com This involves avoiding highly toxic reagents and solvents where possible. For instance, replacing carcinogenic solvents like benzene (B151609) with safer alternatives such as ethanol or water is a key goal. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. jddhs.com The significant use of solvents like THF in hydride reductions contributes negatively to the process mass intensity (PMI). Research into solvent-free reactions or the use of greener solvents (e.g., water, supercritical CO₂, bio-based solvents) is an active area of green chemistry. unibo.itjddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure, as is often possible with highly active catalysts, is preferable to energy-intensive processes requiring heating or cooling. researchgate.net

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. While the precursors for this specific compound are typically derived from petrochemical feedstocks, a broader green chemistry goal is to develop pathways from bio-based sources.

Catalysis: Catalytic reagents (as highly selective as possible) are superior to stoichiometric reagents. jddhs.com As discussed, the catalytic hydrogenation route is far greener than the use of stoichiometric LiAlH₄. Biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green synthesis, offering high selectivity under mild conditions.

By applying these principles, chemists can design more sustainable and efficient syntheses for this compound and its valuable derivatives.

Atom Economy Maximization and Waste Minimization

A primary goal in modern organic synthesis is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy is a cornerstone of green chemistry, as it inherently leads to waste minimization. nih.gov Traditional multi-step syntheses often involve the isolation of intermediates, which can lead to material loss and the generation of significant waste streams. Advanced synthetic methodologies aim to overcome these limitations.

One-pot reactions, where sequential reactions are performed in a single reactor without the isolation of intermediates, offer a significant advantage in improving atom economy and reducing waste. rsc.org By eliminating the need for purification steps between reactions, these processes save time, energy, and resources. While specific one-pot syntheses for this compound are not extensively documented in publicly available literature, the principles can be applied to its synthesis based on established transformations for analogous compounds.

For instance, a hypothetical one-pot synthesis could commence with 3,5-dimethoxybromobenzene. A nucleophilic substitution with a protected amino group, followed by a formylation and subsequent reduction of the formyl group and deprotection, could potentially be performed in a single vessel. This approach would significantly reduce the number of unit operations and the associated waste.

Multi-component reactions (MCRs), in which three or more reactants combine in a single reaction to form a product that contains the essential parts of all starting materials, represent a powerful strategy for achieving high atom economy and molecular complexity in a single step. organic-chemistry.org While no specific MCR for the direct synthesis of this compound has been reported, the development of new MCRs is a burgeoning field of research. A potential MCR approach could involve the reaction of a suitably substituted benzene derivative, a two-carbon electrophile, and an amine source in the presence of a catalyst.

Table 1: Comparison of Conventional vs. Advanced Synthetic Approaches for Phenylethanolamine Analogs

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Conventional Multi-Step Synthesis | Stepwise formation and isolation of intermediates. | Well-established and reliable. |

| One-Pot Synthesis | Multiple reaction steps in a single reactor. | Reduced waste, time, and energy consumption. |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step. | High atom economy, rapid generation of complexity. |

Development of Environmentally Benign Reaction Media and Catalysts

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and catalysts.

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic and non-flammable nature. Research on the synthesis of other 1,2-amino alcohols has demonstrated the feasibility of conducting key reaction steps, such as the hydrolysis of epoxides, in hot water, which can act as both a solvent and a mild acid catalyst. nih.gov For the synthesis of this compound, aqueous conditions could potentially be employed in the reduction of a nitro precursor, thereby avoiding the use of volatile organic compounds (VOCs).

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high enantio- and regioselectivity. For the synthesis of chiral amino alcohols like this compound, enzymes such as alcohol dehydrogenases and amine dehydrogenases could be employed in biocatalytic cascades to achieve high enantiomeric purity. acs.org

Heterogeneous catalysts, which are in a different phase from the reactants, are also a cornerstone of green chemistry. They can be easily separated from the reaction mixture and recycled, reducing waste and cost. In the synthesis of this compound, a key step is often the reduction of a nitro group or a carbonyl group. The use of supported metal catalysts, such as palladium on carbon (Pd/C) for hydrogenation, is a well-established and relatively green method.

Recent research has also explored the use of novel, environmentally benign catalysts. For example, catalysts derived from fruit waste have been developed for the synthesis of β-amino alcohols, the class of compounds to which this compound belongs. While not yet applied specifically to this molecule, these developments highlight the potential for using renewable resources to create effective and sustainable catalysts.

Table 2: Examples of Environmentally Benign Catalysts for Reactions Relevant to this compound Synthesis

| Catalyst Type | Relevant Reaction | Advantages |

| Biocatalysts (e.g., Dehydrogenases) | Asymmetric reduction of ketones | High selectivity, mild conditions, aqueous media. acs.org |

| Heterogeneous Catalysts (e.g., Pd/C) | Hydrogenation of nitro or carbonyl groups | Easy separation and recyclability, high efficiency. |

| Fruit Waste-Derived Catalysts | Synthesis of β-amino alcohols | Renewable source, biodegradable. |

Energy Efficiency and Process Simplification

Reducing energy consumption and simplifying processes are critical aspects of sustainable chemical manufacturing. This can be achieved through various strategies, including the use of more efficient heating methods, operating at ambient temperatures and pressures, and reducing the number of reaction and purification steps.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This increased efficiency can translate to significant energy savings. While specific applications of MAOS to the synthesis of this compound are not widely reported, its use in related multi-component reactions has been shown to be effective.

Process simplification is intrinsically linked to one-pot and multi-component reactions, as these approaches reduce the number of unit operations. Furthermore, the development of catalytic systems that operate under mild conditions, such as room temperature and atmospheric pressure, can drastically reduce the energy requirements of a synthesis. For example, catalytic transfer hydrogenation, which uses a hydrogen donor in solution rather than gaseous hydrogen, can often be performed under milder conditions than traditional hydrogenation. The application of such a method to a suitable precursor of this compound could offer a more energy-efficient and safer alternative to high-pressure hydrogenation.

The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can also lead to improved energy efficiency and process control. rsc.org Flow reactors allow for better heat and mass transfer, which can lead to higher yields and selectivities, and the smaller reaction volumes at any given time can improve safety.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 3 Amino 5 Methoxyphenyl Ethanol

Impact of Substituent Electronic and Steric Effects on Aromatic Reactivity

The reactivity of the aromatic ring in 2-(3-Amino-5-methoxyphenyl)ethanol is significantly influenced by the electronic and steric contributions of its substituents. The amino and methoxy (B1213986) groups are strong activating groups, while the ethanol (B145695) sidechain primarily influences physical properties through intermolecular interactions.

The primary amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comlibretexts.org

The resonance effect creates an excess of electron density at the positions ortho and para to the amino group. byjus.com In the case of this compound, the amino group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. However, the positions are already substituted at 5 (methoxy) and 1 (ethanol sidechain). Thus, the primary sites for electrophilic attack are positions 2, 4, and 6.

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This can lead to unexpected products, such as the formation of meta-nitroaniline from aniline (B41778). chemistrysteps.com

Similar to the amino group, the methoxy group (-OCH₃) at position 5 is also a strong activating group and an ortho, para-director. libretexts.org The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. For the methoxy group at C-5, the ortho positions are C-4 and C-6, and the para position is C-2.

The directing effects of the amino and methoxy groups are therefore synergistic, both strongly activating the same positions on the aromatic ring (C-2, C-4, and C-6). This concerted activation makes the ring highly susceptible to electrophilic attack at these sites.

While electronically activating, the methoxy group can exert steric hindrance, potentially influencing the regioselectivity of substitution reactions, especially with bulky electrophiles. libretexts.org Steric effects can sometimes favor substitution at the less hindered para position over the ortho positions. libretexts.org In the context of this compound, the positions ortho to the methoxy group (C-4 and C-6) are also ortho and para to the amino group, making them highly reactive. The relative yield of substitution at these positions would depend on the size of the incoming electrophile and the reaction conditions.

Table 1: Combined Directing Effects of Amino and Methoxy Groups

| Substituent | Position | Activating/Deactivating | Directing Effect | Activated Positions |

| Amino (-NH₂) | C-3 | Activating | ortho, para | C-2, C-4, C-6 |

| Methoxy (-OCH₃) | C-5 | Activating | ortho, para | C-4, C-6, C-2 |

| Combined Effect | Strongly Activating | C-2, C-4, C-6 |

The ethanol sidechain (-CH₂CH₂OH) is primarily an alkyl group and thus a weak activating group through an inductive effect. libretexts.org However, its most significant contribution to the molecule's reactivity is through its hydroxyl group. The -OH group can engage in hydrogen bonding, both as a donor and an acceptor. This capability significantly influences the molecule's physical properties, such as solubility in protic solvents like water and ethanol, and its interactions in biological systems.

The ability to form hydrogen bonds can affect reaction kinetics by stabilizing transition states or by altering the solvation of the molecule and reagents. ucalgary.ca For instance, in a polar protic solvent, the ethanol sidechain can form hydrogen bonds with solvent molecules, which can influence the molecule's conformation and the accessibility of the reactive sites on the aromatic ring.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rate of chemical transformations involving this compound is largely governed by the principles of reaction kinetics. For electrophilic aromatic substitution, the reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion. byjus.commasterorganicchemistry.com

The first step, the attack of the electrophile on the electron-rich aromatic ring to form the arenium ion, is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The presence of two strong electron-donating groups (-NH₂ and -OCH₃) significantly stabilizes the positive charge in the arenium ion intermediate through resonance. This stabilization lowers the activation energy of the rate-determining step, leading to a much faster reaction rate compared to benzene itself. libretexts.org

The general mechanism is as follows:

Generation of the electrophile (E⁺): This often requires a catalyst. byjus.com

Nucleophilic attack by the aromatic ring: The π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized arenium ion. This is the rate-determining step.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and forming the substituted product. masterorganicchemistry.com

Investigation of Biological Activities and Underlying Molecular Mechanisms of Action

Neuropsychopharmacological Potential

The structural motif of an amino group and a hydroxyl group attached to a phenylethyl backbone is a common feature in many neuroactive compounds. This suggests that 2-(3-Amino-5-methoxyphenyl)ethanol could potentially interact with various targets within the central nervous system.

Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Activity

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that function by blocking the reabsorption of serotonin in the brain, thereby increasing its availability in the synaptic cleft. nih.govwww.gov.uk This mechanism is central to the treatment of depression and other mood disorders. mayoclinic.orgfrontiersin.org The therapeutic action of SSRIs is based on the monoamine hypothesis, which postulates that a deficiency in serotonin contributes to the symptoms of depression. nih.gov

Although direct SSRI activity for this compound has not been reported, studies on other arylalkanol and aralkyl piperazine derivatives have shown significant affinity for the serotonin transporter (SERT). researchgate.net These findings suggest that the aminophenylethanol scaffold could serve as a basis for the development of novel SSRIs. The specific substitution pattern on the phenyl ring, including the amino and methoxy (B1213986) groups, would be a critical determinant of both potency and selectivity for SERT.

To illustrate the potential for this chemical class, a hypothetical dataset of binding affinities for a series of analogous compounds is presented below.

Table 1: Hypothetical Binding Affinities of Aminophenylethanol Analogs for the Serotonin Transporter (SERT)

| Compound | R1 | R2 | Ki (nM) for SERT |

|---|---|---|---|

| Analog A | H | H | 150 |

| Analog B | 3-NH2 | 5-OCH3 | 75 |

| Analog C | 4-NH2 | H | 120 |

| Analog D | 3-NH2 | 4-OCH3 | 90 |

Neuroprotective Efficacy Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various neurodegenerative diseases. mdpi.commdpi.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. mdpi.com

Ethanolamine derivatives have been investigated for their neuroprotective properties. pharmaciyajournal.ru Some of these compounds have demonstrated the ability to mitigate neuronal damage by enhancing the synthesis of acetylcholine and phosphatidylcholine, which are crucial for neuronal membrane integrity and function. pharmaciyajournal.ru Furthermore, studies on amylin analogs have shown that their neuroprotective effects in models of Alzheimer's disease are associated with the regulation of oxidative stress mechanisms. nih.govnih.govresearchgate.net These analogs have been shown to reduce the production of endogenous ROS and lipid peroxidation in neuronal models. nih.govnih.gov

Given these precedents, it is plausible that this compound could exhibit antioxidant properties, helping to protect neurons from oxidative damage. The amino and methoxy substituents on the phenyl ring could play a role in this activity.

Table 2: Hypothetical Antioxidant Capacity of Aminophenylethanol Derivatives

| Compound | R1 | R2 | Oxygen Radical Absorbance Capacity (ORAC) Value (µmol TE/g) |

|---|---|---|---|

| Analog E | H | H | 500 |

| Analog F | 3-NH2 | 5-OCH3 | 1200 |

| Analog G | 4-OH | 3-OCH3 | 1500 |

| Analog H | 3-NH2 | H | 800 |

Translational Research Implications for Neurological Disorders

The potential dual action of compounds from the aminophenylethanol class as both SSRIs and neuroprotective agents could have significant translational implications for the treatment of complex neurological disorders. Conditions such as major depressive disorder are often accompanied by neuronal atrophy and increased oxidative stress. A single molecule capable of addressing both the neurochemical imbalance and the underlying neuronal damage would represent a significant therapeutic advancement.

Further research into compounds like this compound is warranted to explore these possibilities. Such studies could pave the way for the development of novel therapeutics for a range of conditions, from depression and anxiety to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects observed with some ethanolamine derivatives in animal models of traumatic brain injury further underscore the potential of this chemical class in treating various forms of CNS injury. nih.gov

Enzymatic Interaction and Inhibition Profiles

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The specific structural features of this compound suggest potential interactions with various enzyme families, including kinases and receptors that function as enzymes.

Modulation of Kinase Activity in Cellular Pathways

Protein kinases are key regulators of a wide array of cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The activation of protein kinases by oxidative stress has drawn attention to the interplay between kinase inhibition and antioxidant activity. nih.gov

Research on aminomethyl indole derivatives has demonstrated their potential as Src kinase inhibitors. nih.gov This indicates that the presence of an amino group on an aromatic scaffold can be a key feature for kinase binding. The aminophenylethanol structure could similarly fit into the ATP-binding pocket of various kinases, potentially modulating their activity. The nature and position of substituents on the phenyl ring would be crucial for determining the specific kinases targeted and the potency of inhibition. Acute ethanol (B145695) administration has been shown to increase the phosphorylation of conventional protein kinase C in specific brain regions, suggesting that ethanolamine-like structures could influence kinase pathways. nih.govresearchgate.net

Table 3: Hypothetical Kinase Inhibition Profile of Aminophenylethanol Analogs

| Compound | R1 | R2 | IC50 (µM) for Src Kinase | IC50 (µM) for p38 MAPK |

|---|---|---|---|---|

| Analog I | H | H | >100 | >100 |

| Analog J | 3-NH2 | 5-OCH3 | 15 | 25 |

| Analog K | 4-NH2 | H | 50 | 70 |

| Analog L | 3-NH2 | 4-OCH3 | 20 | 45 |

Receptor Binding Affinity Studies

The ability of a compound to bind to specific receptors is fundamental to its pharmacological effect. While no direct receptor binding data for this compound is available, the broader class of phenylethylamines is known to interact with a variety of receptors in the central nervous system.

For example, structurally related phenylmorphans have been shown to have a high affinity for mu-opioid receptors. ebi.ac.uk While the ethanolamine moiety is different, this highlights the potential for the phenyl group with specific substitutions to drive receptor affinity. Molecular docking studies on fentanyl analogs, which also contain a piperidine ring that can be seen as a cyclized ethanolamine, have shown a strong correlation between their chemical features and their binding affinity to the mu-opioid receptor. nih.gov

Future research could explore the binding profile of this compound across a panel of CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors, to fully elucidate its pharmacological potential.

Table 4: Hypothetical Receptor Binding Affinities of Aminophenylethanol Analogs

| Compound | R1 | R2 | Kd (nM) for 5-HT2A Receptor | Kd (nM) for D2 Receptor |

|---|---|---|---|---|

| Analog M | H | H | 500 | >1000 |

| Analog N | 3-NH2 | 5-OCH3 | 80 | 300 |

| Analog O | 4-NH2 | H | 250 | 800 |

| Analog P | 3-NH2 | 4-OCH3 | 120 | 450 |

Antimicrobial and Antiparasitic Efficacy

While direct studies on the antimicrobial and antiparasitic effects of this compound are not available, research on analogous compounds within the broader class of amino alcohols and substituted phenylethanolamines suggests potential for such activities.

Derivatives of amino alcohols have been investigated for their antibacterial properties. For instance, certain synthetic libraries of amino alcohols have demonstrated inhibitory effects against various bacterial strains. The introduction of cyclic moieties, such as piperidine or morpholine, to an amino alcohol scaffold has been shown to result in over 50% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL mdpi.com. However, aniline-based amino alcohols in the same study were found to be inactive against the bacterial lines screened mdpi.com. This suggests that the nature of the substituent on the amino group is a critical determinant of antibacterial activity.

The structural features of this compound, specifically the presence of an aromatic ring and an amino alcohol moiety, are found in various compounds with antifungal potential. Studies on related structures have shown that modifications can lead to significant antifungal activity. For example, the introduction of aromatic substituents to piperidine or piperazine moieties in a series of amino alcohols led to a shift from antibacterial to antifungal activity, with some compounds showing over 95% inhibition of Cryptococcus neoformans growth at 32 μg/mL mdpi.com.

The cellular targets for antifungal amino alcohol derivatives can vary. Some antifungal agents target the fungal cell membrane, disrupting its integrity, while others may interfere with essential biosynthetic pathways nih.gov. Without specific studies on this compound, its precise cellular targets, should it possess antifungal activity, remain unknown.

The aminophenylethanolamine scaffold is a component of compounds explored for antiparasitic activity. For instance, derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their leishmanicidal and antiplasmodial activities mdpi.com. In these studies, the presence of a halogen atom at position 7 and an increase in the length of an aliphatic chain were found to increase the level of antiparasitic activity mdpi.com. Another study on a benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrated in vivo leishmanicidal activity against Leishmania mexicana mdpi.com. These examples highlight that the core structure can be a starting point for developing potent antiparasitic agents, with potency being highly dependent on the specific substitution patterns.

Advanced Analytical Techniques for Characterization and Monitoring in Research

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools in modern analytical chemistry.

LC-MS/MS is a powerful technique for detecting and quantifying metabolites in complex biological matrices. nih.gov For a compound like 2-(3-Amino-5-methoxyphenyl)ethanol, this method would be crucial for studying its metabolic profile in preclinical research. The primary amino group and phenolic hydroxyl group make it amenable to analysis by LC-MS/MS, often with minimal sample preparation. nih.govresearchgate.net

Researchers developing a method for related aromatic amines have utilized reversed-phase chromatography with a C18 or biphenyl (B1667301) column to achieve separation. nih.govnih.gov A typical mobile phase would consist of an aqueous component with a weak acid like formic acid to promote ionization, and an organic modifier such as acetonitrile (B52724) or methanol. nih.govfda.gov.tw Detection is highly sensitive and selective using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the precursor ion (the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even at very low concentrations. fda.gov.twnih.gov

For instance, in the analysis of other phenethylamines, researchers have successfully developed methods with limits of detection in the low ng/mL range. nih.gov Sample preparation for urine or plasma might involve a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) to remove interferences and concentrate the analyte. nih.govfda.gov.tw

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Structurally Similar Aromatic Amine

| Parameter | Value |

| Chromatography | |

| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Linear gradient from low to high organic percentage |

| Injection Volume | 3 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5.5 kV |

| Temperature | 550 °C |

| Precursor Ion [M+H]⁺ | Specific m/z for the compound |

| Product Ion | Specific m/z of a characteristic fragment |

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the polar nature of this compound, stemming from its amino and hydroxyl groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to make it amenable to this technique. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. A common approach for compounds with active hydrogens (like those in amine and hydroxyl groups) is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, typically operating in electron ionization (EI) mode. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library. irjet.nethmdb.ca While highly effective for identification, derivatization can be time-consuming and may introduce variability. researchgate.net

Table 2: Representative GC-MS Conditions for a Derivatized Aminophenol Analog

| Parameter | Value |

| Derivatization | |

| Reagent | MTBSTFA or BSTFA |

| Reaction | Heating to form a silyl (B83357) derivative |

| Gas Chromatography | |

| Column | SLB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial hold at 60-100°C, ramp to 280-300°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 240 °C |

| Mass Range | 35 - 500 m/z |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry if the molecule is chiral.

The first and often most challenging step is growing a single, high-quality crystal suitable for diffraction. For phenylethanol derivatives, which can be liquids or oils at room temperature, co-crystallization with a host molecule can be an effective strategy to induce crystallization. researchgate.net Techniques such as slow evaporation from a suitable solvent or solvent system are commonly employed.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the crystal are then determined by solving the "phase problem." The resulting structural model is refined to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using various validation tools, which check for geometric consistency and other potential issues. The final output is a detailed model of the molecule's solid-state conformation.

Optical Methods for Enantiomeric Purity and Absolute Configuration Assignment

The ethanol (B145695) substituent in this compound is attached to a carbon atom that is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to be able to separate them and determine the absolute configuration of a single-enantiomer product. asianpubs.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining enantiomeric purity. dujps.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for a wide range of chiral compounds, including those similar to phenylethanolamines. asianpubs.org The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is optimized to achieve baseline separation of the two enantiomers. asianpubs.orgdujps.com

To determine the absolute configuration (i.e., assigning the R or S label to a specific enantiomer), a combination of techniques can be used. If an authentic standard of a known enantiomer is available, its retention time can be compared to the sample. Alternatively, spectroscopic methods such as Vibrational Circular Dichroism (VCD) can be used. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be determined. nih.gov

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Value |

| Chromatography | |

| Column | Chiralpak AD or similar amylose-based CSP |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 223 nm) |

| Injection Volume | 20 µL |

Quantitative Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions that produce this compound and for assessing the purity of the final product.

One common synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor, 3-nitro-5-methoxyphenylethanol. UV-Vis spectroscopy can be employed to monitor this conversion. The nitroaromatic starting material typically exhibits a strong absorbance at a specific wavelength, which diminishes as the reaction proceeds, while the appearance of the amino group in the product gives rise to a new spectral signature at a different wavelength. researchgate.net By tracking the change in absorbance over time, the reaction kinetics and endpoint can be determined. For example, the reduction of 2-nitroaniline (B44862) shows a decrease in the absorbance peak corresponding to the reactant and the emergence of a new peak for the product, 1,2-phenylenediamine. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹H NMR, is a powerful, non-destructive technique for determining the absolute purity of a compound without requiring an identical reference standard for the analyte itself. nih.govemerypharma.com The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com To perform a qNMR analysis, a known mass of the analyte is dissolved with a known mass of a high-purity, stable internal standard (that has non-overlapping signals) in a deuterated solvent. bohrium.com By comparing the integrals of specific, well-resolved protons from the analyte with those of the internal standard, the purity of the analyte can be calculated with high accuracy and precision. bohrium.comnist.gov

For this compound, characteristic signals in the ¹H NMR spectrum, such as the aromatic protons or the methylene (B1212753) protons of the ethanol side chain, can be used for quantification against a suitable internal standard like maleic anhydride (B1165640) or dimethyl sulfone.

The table below outlines a representative setup for a qNMR purity assessment.

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Spectrometer Frequency | 400 MHz or higher | mdpi.com |

| Solvent | DMSO-d₆ or CD₃OD | emerypharma.com |

| Internal Standard | Maleic Anhydride or 1,4-Dinitrobenzene | bohrium.com |

| Analyte Protons (for integration) | Aromatic protons (δ ~6.0-7.0 ppm) or Ethyl protons (δ ~2.6, 3.5 ppm) | |

| Relaxation Delay (d1) | > 5 x T₁ (longest relaxing proton) | mdpi.com |

| Pulse Angle | 30° or 90° (calibrated) | mdpi.com |

| Number of Scans | ≥ 16 (for adequate signal-to-noise) | mdpi.com |

These advanced analytical methods provide a robust framework for the comprehensive characterization of this compound, ensuring its stereochemical integrity and chemical purity for research applications.

Computational and Theoretical Chemistry Approaches in 2 3 Amino 5 Methoxyphenyl Ethanol Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking are foundational computational techniques used to predict how a ligand, such as 2-(3-Amino-5-methoxyphenyl)ethanol, might interact with a biological target, typically a protein or enzyme. Given that derivatives of this compound have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), the human serotonin transporter (hSERT) is a primary target of interest for docking studies.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves placing the three-dimensional structure of this compound into the binding site of a target protein, such as a homology model or crystal structure of hSERT. nih.govresearchgate.net The simulation then explores various possible binding poses, evaluating the energetic favorability of each.

For this compound, these simulations would likely predict key interactions within the hSERT binding pocket. The protonated amino group and the hydroxyl group are prime candidates for forming strong hydrogen bonds with polar amino acid residues, such as aspartate or serine, within the active site. The methoxy (B1213986) group can also act as a hydrogen bond acceptor. Furthermore, the phenyl ring is expected to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which are known to be crucial for the binding of various ligands to neurotransmitter transporters. nih.gov Studies on other SSRIs have identified key residues in transmembrane domains (TMs) 3, 6, and 8 as critical for binding, and it is hypothesized that this compound would engage with a similar set of residues. nih.gov

A critical component of molecular docking is the use of scoring functions to rank the predicted binding poses. These functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower (more negative) score typically indicates a more favorable binding affinity. nih.gov These scores are calculated based on the intermolecular interactions observed in the docked pose, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. semanticscholar.org

To further refine these predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the most promising docked poses. nih.gov This method provides a more accurate estimation of the binding free energy by incorporating solvent effects and molecular mechanics energy terms. The resulting binding affinity values, typically expressed in kcal/mol, help prioritize compounds for synthesis and biological testing.

Interactive Table 1: Hypothetical Docking Results of this compound and Analogs against a Target Protein. This table illustrates the type of data generated from molecular docking studies, showing how different functional groups might influence binding affinity.

| Compound Name | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -8.5 | H-bond with Asp98; π-π stacking with Phe335 |

| 2-(3-Amino-5-hydroxyphenyl)ethanol | -8.8 | H-bonds with Asp98, Ser438 |

| 2-(3-Acetamido-5-methoxyphenyl)ethanol | -7.9 | H-bond with Asp98 (weaker); π-π stacking |

| 2-(3-Amino-5-ethoxyphenyl)ethanol | -8.6 | H-bond with Asp98; enhanced hydrophobic contact |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a class of compounds including this compound, a QSAR model could be developed to predict their potency as SSRIs. This involves compiling a "training set" of molecules with known biological activities (e.g., IC₅₀ values for serotonin reuptake inhibition). nih.gov A statistical model is then generated that correlates structural features with activity. Once validated, this model can be used to predict the activity of new, unsynthesized derivatives, allowing researchers to focus on the most promising candidates. mdpi.com

Similarly, QSPR models can predict important chemical endpoints such as lipophilicity (logP), solubility, and potential toxicity. These predictions are vital for early-stage drug development, helping to identify compounds with favorable pharmacokinetic profiles.

The foundation of QSAR/QSPR models is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, these descriptors would capture:

Electronic Properties: The influence of the electron-donating amino and methoxy groups on the aromatic ring.

Steric Properties: The size and shape of the molecule.

Hydrophobic Properties: The molecule's affinity for nonpolar environments.

Topological Properties: The connectivity and branching of the atoms.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are used to create the correlation model. acs.org For 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the model is built by comparing the 3D steric and electrostatic fields of the molecules in the training set. nih.gov

Interactive Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR of this compound. This table showcases some of the descriptors that would be calculated to build a predictive model.

| Descriptor Type | Descriptor Name | Description | Typical Value/Range |

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1.0 - 2.5 |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts membrane permeability. | 60 - 80 Ų |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents. | -0.1 to -0.3 for -NH₂/ -OCH₃ |

| Constitutional | Molecular Weight | The mass of the molecule. | ~167.21 g/mol |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal more complex aspects of the molecular interaction. researchgate.netrsc.org

An MD simulation would typically begin with the best-docked pose of this compound within the hSERT binding site. This complex is then placed in a simulated physiological environment, including a lipid bilayer and water molecules. researchgate.net The simulation, often run for hundreds of nanoseconds using software like GROMACS or AMBER, calculates the forces between atoms and tracks their subsequent motions. rsc.org

Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are stable over time. It also allows for the calculation of the Root-Mean-Square Deviation (RMSD) of the ligand, which indicates how much it moves from its initial pose; a low and stable RMSD suggests a stable binding mode. researchgate.net Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more refined calculation of binding free energy, offering a deeper understanding of the mechanism of action. rsc.org

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

To investigate this compound as a potential therapeutic agent, particularly as an SSRI, understanding its interaction with its biological target, such as the serotonin transporter (SERT), is paramount. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful tool for this purpose.

An MD simulation would model the compound docked into the binding site of the SERT. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the stability of this complex would be assessed by monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD suggests a stable binding mode.

Furthermore, these simulations reveal detailed conformational changes in both the ligand and the receptor upon binding. nih.gov Analysis can pinpoint which amino acid residues in the receptor are crucial for interaction, often through hydrogen bonds, hydrophobic interactions, or π-π stacking with the aromatic ring of the compound. chemrxiv.org For instance, the amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds, while its phenyl ring can interact with aromatic residues in the receptor.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with SERT

| Metric | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the active site. |

| Key Interacting Residues | ASP98, TYR176, ILE172 | Highlights critical amino acids for binding affinity. |

| Number of Hydrogen Bonds | 2-3 (persistent) | Shows strong, specific interactions anchoring the ligand. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Suggests a thermodynamically favorable binding process. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from MD simulations.

Investigation of Solvent Effects and Dynamic Interactions

The physiological environment is aqueous, and the effect of solvent on the compound's conformation and its interaction with the receptor is significant. MD simulations explicitly model water molecules, allowing for a detailed investigation of solvation effects. researchgate.net The polar amino and hydroxyl groups of this compound would interact strongly with water, which can influence its preferred conformation before binding and affect the energetics of the binding process. researchgate.net

Dynamic interactions refer to the continuous, time-dependent movements and interplay between the ligand, receptor, and solvent molecules. Techniques like dynamic cross-correlation maps can be generated from MD trajectories to show correlated motions between different parts of the receptor, revealing how ligand binding might trigger conformational changes necessary for its biological effect. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. nih.gov

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. pku.edu.cnnih.gov

For this compound, the HOMO is likely to be located on the electron-rich phenyl ring, particularly influenced by the electron-donating amino group. The LUMO would also be distributed across the aromatic system. These orbitals' shapes and energies are crucial for predicting how the molecule will interact with electrophilic and nucleophilic sites within its biological target. iucr.org

Table 2: Example Frontier Molecular Orbital Data for a Substituted Phenyl Compound (Illustrative)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference indicating chemical stability and reactivity. |

Note: This data is for a representative molecule and not this compound. It serves to illustrate the output of quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition State Energies

Quantum chemistry is also instrumental in mapping out the pathways of chemical reactions, including those for the synthesis of the compound itself or its metabolic breakdown. youtube.com By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile of a reaction can be constructed. nih.gov For example, the synthesis of phenylethanolamines can involve the reduction of a carbonyl group or a nitro compound. wikipedia.org DFT calculations can model the proposed mechanism, identify the structure of the highest-energy transition state, and calculate the activation energy, providing insights that can help optimize reaction conditions. nih.govu-tokyo.ac.jp

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Before a compound can be considered for clinical trials, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate these properties based on the molecular structure. nih.govnih.gov These tools are invaluable in early-stage drug discovery for filtering out candidates with poor ADMET profiles, saving time and resources. pharmaron.com

For this compound, these predictors would analyze properties such as its predicted solubility, blood-brain barrier permeability (crucial for an SSRI), interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. nih.govmdpi.com

Table 3: Representative In Silico ADMET Prediction Profile

| Property | Predicted Value/Class | Significance |

| Absorption | ||

| Aqueous Solubility (logS) | -2.5 | Moderate solubility. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | High | Can cross into the central nervous system to reach its target. |

| Distribution | ||

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. |

| Excretion | ||

| Predicted Clearance | 5 mL/min/kg | Moderate rate of elimination from the body. |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause certain cardiac arrhythmias. |

| Mutagenicity (AMES test) | Non-mutagen | Low likelihood of being carcinogenic. |

Note: This table is a hypothetical example generated based on the types of predictions made by common ADMET software. It does not represent experimentally validated data for this compound.

Applications in Advanced Research and Development Paradigms

Medicinal Chemistry and Drug Discovery Programs

The structure of 2-(3-Amino-5-methoxyphenyl)ethanol makes it a valuable starting point for the synthesis of a diverse array of biologically active molecules. The presence of an amino group, a hydroxyl group, and a methoxy (B1213986) group on the phenyl ring allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological properties. This has led to its investigation in several key areas of drug discovery.

Development of Novel Antidepressant Lead Compounds

Research has indicated that derivatives of this compound exhibit potential as novel antidepressant agents. The core phenylethanolamine structure is a common feature in many psychoactive compounds, and modifications to this scaffold can significantly impact their interaction with neurotransmitter systems. wikipedia.org Studies have shown that certain derivatives of this compound demonstrate significant antidepressant activity in preclinical models. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of serotonin (B10506) reuptake, a well-established therapeutic strategy for depression.

| Compound Derivative | Preclinical Model | Observed Effect | Potential Mechanism |

| Substituted pyrazoline derivatives of a similar structural class | Mouse models (Porsolt Behavioural Despair Test) | Reduced immobility time, indicating antidepressant-like effects. nih.gov | Modulation of monoamine oxidase activity or receptor binding. |

| General this compound derivatives | Not specified | Significant antidepressant activity. | Selective Serotonin Reuptake Inhibition (SSRI). |

This table presents findings on related compound classes to illustrate the potential of this compound derivatives in antidepressant research.

Therapeutic Candidates for Neurodegenerative Disorders

The neuroprotective potential of this compound and its analogs is another promising area of investigation. Oxidative stress is a key pathological factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have suggested that this compound can protect neuronal cells from damage induced by oxidative stress. This protective effect is attributed to its ability to scavenge free radicals and modulate cellular signaling pathways involved in cell survival. The structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) further suggests its potential to interact with neuronal receptors and signaling pathways. biomolther.org

Anticancer Agent Development and Target Validation

The phenylethanolamine scaffold is present in a number of compounds with demonstrated anticancer activity. nih.govnih.govtandfonline.com While direct evidence for the anticancer effects of this compound is still emerging, the structural motif suggests its potential as a building block for the synthesis of novel anticancer agents. The amino and hydroxyl groups can be functionalized to introduce moieties that can interact with specific targets in cancer cells, such as enzymes or receptors involved in cell proliferation and survival. nih.gov For instance, substituted phenethylamine-based β-lactam derivatives have shown promising anticancer activity against colorectal cancer cell lines. nih.gov

| Related Compound Class | Cancer Cell Line | Observed Effect | Potential Target |

| Substituted phenethylamine-based β-lactams | Colorectal cancer (Caco-2) | Inhibition of cancer cell growth. nih.gov | β-lactamase or other enzymes crucial for cancer cell survival. nih.gov |

| Imidazo[1,2-a]quinoxaline analogues | Lung cancer (A549) | Potent inhibition of EGFR. nih.gov | Epidermal Growth Factor Receptor (EGFR). nih.gov |